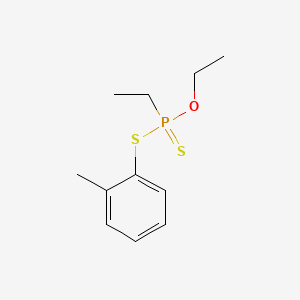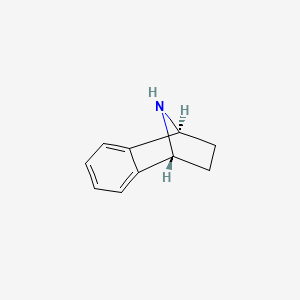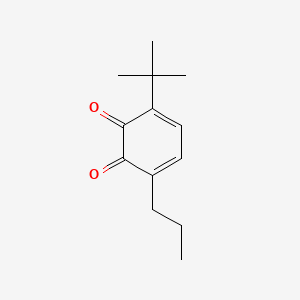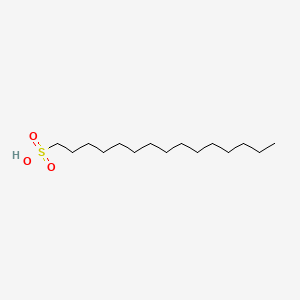
O-Ethyl S-(2-methylphenyl)ethylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester is an organophosphorus compound with the molecular formula C₁₁H₁₇OPS₂ and a molecular weight of 260.356 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes both ethyl and o-tolyl groups attached to a phosphonodithioic acid moiety.
Méthodes De Préparation
The synthesis of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester typically involves the reaction of ethylphosphonodithioic acid with o-tolyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler phosphonodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or o-tolyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the inhibition of cholinesterase, which is crucial for nerve function .
Comparaison Avec Des Composés Similaires
Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester can be compared with other organophosphorus compounds, such as:
Malathion: An organophosphate insecticide with a similar mechanism of action but different structural features.
Chlorpyrifos: Another organophosphate insecticide known for its use in agriculture and its environmental persistence.
Fonofos: An organophosphorus compound used as a soil insecticide with similar biodegradation properties. The uniqueness of Ethylphosphonodithioic acid O-ethyl s-(o-tolyl)ester lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Propriétés
Numéro CAS |
3099-88-5 |
|---|---|
Formule moléculaire |
C11H17OPS2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
ethoxy-ethyl-(2-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17OPS2/c1-4-12-13(14,5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
BYHHSLDPFVMBTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CC)SC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)



![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)



